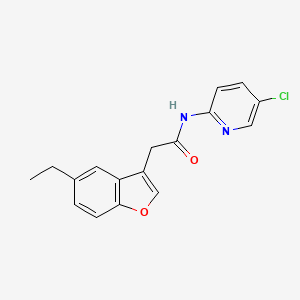

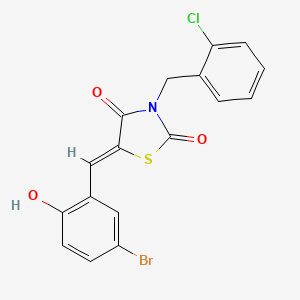

N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide often involves complex reactions that tailor specific functional groups to achieve desired properties. A related compound, detailed in the study by Shibuya et al. (2018), showcases the design and synthesis process involving the integration of different moieties to enhance solubility and oral absorption, indicating the sophisticated strategies employed in creating such molecules (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their functionality. The study by Yale and Spitzmiller (1977) on the reaction of 2-acetoacetamidopyridines with phosgene leading to novel pyridopyrimidinones demonstrates the significance of structural analysis through elemental, UV, IR, PMR, and X-ray spectra to understand the compounds' chemical behavior and properties (Yale & Spitzmiller, 1977).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide or related structures often reveal their reactive sites and potential for further chemical modifications. The work by Dogruer et al. (1997) explores the antinociceptive and anti-inflammatory activities of similar N-acyl acetamide derivatives, highlighting how structural modifications can influence biological activity, which indirectly informs on the chemical reactivity and properties of such compounds (Dogruer et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For instance, Choi et al. (2009) describe the crystal structure of an ethyl benzofuran derivative, stabilized by π–π interactions and hydrogen bonding, showcasing the importance of physical property analysis in predicting the stability and solubility of these compounds (Choi et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental to comprehending the utility and application range of the compound. The study by Arafat et al. (2022) on synthesizing new derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety, illustrates the exploration of chemical properties through synthesis and reactivity studies, contributing to a deeper understanding of similar compounds (Arafat et al., 2022).

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Medicinal Chemistry

Research has explored the structure-activity relationships of compounds similar to N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability through modifications to the compound's structure, exploring various heterocyclic analogues as alternatives. Such research contributes to the development of more effective and stable medicinal compounds (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound and its analogs have been studied for their photovoltaic efficiency and ability to act as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE). Additionally, molecular docking studies to understand ligand-protein interactions with cyclooxygenase 1 (COX1) have indicated potential binding affinities, suggesting applications in drug discovery and photovoltaic technologies (Mary et al., 2020).

Synthesis of Heterocyclic Derivatives

Research on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating the 4-pyridyl moiety from precursors similar to N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has been conducted. These studies contribute to the development of novel compounds with potential applications in pharmaceuticals and materials science (Dawood et al., 2011).

Anticonvulsant Activity

A series of compounds structurally related to N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has been synthesized and evaluated for their anticonvulsant activity. These studies aim to identify new therapeutic agents for the treatment of seizures, demonstrating the compound's relevance in neurological research (Shakya et al., 2016).

Antimicrobial and Insecticidal Properties

The compound and its derivatives have been explored for their antimicrobial and insecticidal properties, indicating potential applications in agriculture and infectious disease control. This research highlights the versatility of N-(5-chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide in contributing to the development of new pesticides and antimicrobial agents (Fadda et al., 2017).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-2-11-3-5-15-14(7-11)12(10-22-15)8-17(21)20-16-6-4-13(18)9-19-16/h3-7,9-10H,2,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJDOMWXUKJFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(5-Chloro-2-pyridinyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)

![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)

![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)

![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)